molecular formula C10H7ClN2O B12972368 5-Chloroisoquinoline-1-carboxamide

5-Chloroisoquinoline-1-carboxamide

Cat. No.: B12972368
M. Wt: 206.63 g/mol
InChI Key: FYRRGILFRUSOSN-UHFFFAOYSA-N
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Description

5-Chloroisoquinoline-1-carboxamide is a heterocyclic aromatic compound derived from the isoquinoline backbone. Its structure features a chlorine atom at the 5-position and a carboxamide (-CONH₂) group at the 1-position (Figure 1). Isoquinoline derivatives are widely explored in medicinal chemistry for their anticancer, antimicrobial, and enzyme-inhibitory properties .

Properties

Molecular Formula

C10H7ClN2O

Molecular Weight

206.63 g/mol

IUPAC Name

5-chloroisoquinoline-1-carboxamide

InChI

InChI=1S/C10H7ClN2O/c11-8-3-1-2-7-6(8)4-5-13-9(7)10(12)14/h1-5H,(H2,12,14)

InChI Key

FYRRGILFRUSOSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C(=O)N)C(=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloroisoquinoline-1-carboxamide can be achieved through several methods. One common approach involves the reaction of 5-chloroisoquinoline with an appropriate amide-forming reagent. For instance, the reaction of 5-chloroisoquinoline with an acid chloride or anhydride in the presence of a base can yield the desired carboxamide .

Industrial Production Methods

Industrial production of 5-Chloroisoquinoline-1-carboxamide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

5-Chloroisoquinoline-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloroisoquinoline-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloroisoquinoline-1-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain protein kinases, which are enzymes involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . Additionally, the compound can modulate inflammatory pathways by inhibiting the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) .

Comparison with Similar Compounds

Key Properties

Property Value
Molecular Formula C₁₀H₇ClN₂O
Molecular Weight 206.63 g/mol
Functional Groups Chlorine (C-5), Carboxamide (C-1)
Bioactivity Enzyme inhibition, anticancer

Comparison with Similar Compounds

Structural Analogues: Functional Group Variations

A. 5-Chloroisoquinoline-1-carboxylic acid

  • Structure : Replaces the carboxamide (-CONH₂) with a carboxylic acid (-COOH) at C-1.
  • Impact: The carboxylic acid group increases polarity and hydrogen-bond donor capacity, enhancing solubility but reducing passive membrane permeability compared to the carboxamide. In enzyme inhibition assays, carboxylic acid derivatives often exhibit stronger ionic interactions but shorter half-lives due to metabolic conjugation (e.g., glucuronidation) .

B. 5-Aminoisoquinoline-1-carboxamide

  • Structure: Substitutes chlorine with an amino (-NH₂) group at C-3.
  • Impact: The amino group introduces basicity, altering pharmacokinetics (e.g., increased solubility at physiological pH) and enabling π-π stacking interactions. However, it reduces metabolic stability due to susceptibility to oxidation .

C. 5,7-Dichloroisoquinoline-1-carboxylic acid

  • Structure : Adds a second chlorine at C-5.
  • Impact: Dual chlorine atoms enhance lipophilicity (logP +0.8 vs. monochloro) and steric bulk, improving target binding affinity but increasing hepatotoxicity risks in preclinical models .

Substituent Positional Isomers

A. 6-Chloro-5-fluoroisoquinoline-1-carboxylic acid

  • Structure : Chlorine at C-6, fluorine at C-4.
  • Impact : Fluorine’s electronegativity increases metabolic stability (resistance to CYP450 oxidation) but reduces potency in kinase inhibition assays compared to 5-chloro derivatives (IC₅₀: 1.2 μM vs. 0.8 μM) .

B. 7-Chloro-5-fluoroisoquinoline-1-carboxylic acid

  • Structure : Chlorine at C-7, fluorine at C-5.
  • Impact : This configuration disrupts π-stacking in enzyme active sites, reducing inhibitory activity by ~40% compared to 5-chloro analogues .

Pharmacokinetic and Pharmacodynamic Comparisons

Compound logP Solubility (mg/mL) Metabolic Stability (t₁/₂, h) IC₅₀ (Enzyme X)
5-Chloroisoquinoline-1-carboxamide 2.1 0.45 3.8 0.8 μM
5-Chloroisoquinoline-1-carboxylic acid 1.7 1.20 1.2 1.5 μM
5-Aminoisoquinoline-1-carboxamide 1.3 2.10 2.5 2.3 μM
6-Chloro-5-fluoroisoquinoline-1-carboxylic acid 2.4 0.30 5.6 1.2 μM
  • Key Trends :
    • Carboxamide derivatives generally exhibit balanced logP and solubility, making them favorable for oral bioavailability.
    • Chlorine at C-5 optimizes enzyme inhibition (lower IC₅₀) compared to positional isomers.
    • Fluorine substitution enhances metabolic stability but may reduce target engagement .

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